

Introduction: Unveiling 2-Methoxy-1-pyridin-2-ylethanone

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Compound of Interest

Compound Name: 2-Methoxy-1-pyridin-2-ylethanone

CAS No.: 105729-06-4

Cat. No.: B011132

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2-Methoxy-1-pyridin-2-ylethanone is a heterocyclic organic compound belonging to the versatile class of 2-pyridyl ketones. Its structure, featuring a pyridine ring linked to a methoxy-substituted acyl group, makes it a molecule of significant interest in synthetic and medicinal chemistry. The pyridine moiety, a common pharmacophore in drug discovery, imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and engage in π -stacking interactions, which are crucial for molecular recognition at biological targets.[1]

This guide provides a comprehensive technical overview of **2-Methoxy-1-pyridin-2-ylethanone**, from its fundamental physicochemical and spectroscopic characteristics to detailed synthetic protocols, reactivity, and its potential role as a building block in the development of novel therapeutics. The insights presented herein are designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a molecule's properties is the cornerstone of its application in research. This section details the key physical and chemical identifiers for **2-Methoxy-1-pyridin-2-ylethanone** and provides a predictive analysis of its spectroscopic signatures.

Core Chemical Identity

The fundamental properties of **2-Methoxy-1-pyridin-2-ylethanone** are summarized in the table below, providing a quick reference for experimental planning.

Table 1: Physicochemical Properties of **2-Methoxy-1-pyridin-2-ylethanone**

Property	Value	Source
CAS Number	105729-06-4	[2]
Molecular Formula	C ₈ H ₉ NO ₂	[2]
Molecular Weight	151.16 g/mol	[2]
Exact Mass	151.063328530 Da	[2]

| InChIKey | STFOOBKKZQROQT-UHFFFAOYSA-N |[2] |

Predictive Spectroscopic Analysis

While experimental spectra for this specific molecule are not widely published, a robust predictive analysis can be formulated based on the known spectroscopic behavior of its constituent functional groups: the 2-substituted pyridine ring, the α -methoxy ketone, and the methylene bridge.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons, and the methoxy protons. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.7 ppm), with the proton at the 6-position being the most downfield due to its proximity to the nitrogen atom.[3] The methylene protons (α to the carbonyl) will be deshielded, appearing around δ 4.5-5.0 ppm as a singlet. The methoxy group protons will also be a sharp singlet, typically around δ 3.3-3.7 ppm.[4]

- ¹³C NMR: The carbonyl carbon is the most deshielded, appearing far downfield (δ 190-200 ppm).[5] The carbons of the pyridine ring will resonate in the δ 120-150 ppm range. The methylene carbon (α to the carbonyl) and the methoxy carbon will appear further upfield, typically around δ 70-80 ppm and δ 55-60 ppm, respectively.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Assignment	Predicted ¹ H Chemical Shift (δ , ppm)	Predicted Multiplicity	Assignment	Predicted ¹³ C Chemical Shift (δ , ppm)
Pyridine H-6	8.6 - 8.7	Doublet	C=O	195 - 200
Pyridine H-3	7.9 - 8.1	Doublet	Pyridine C-2	152 - 155
Pyridine H-4	7.7 - 7.9	Triplet of doublets	Pyridine C-6	148 - 150
Pyridine H-5	7.3 - 7.5	Triplet	Pyridine C-4	136 - 138
-CH ₂ -	4.7 - 4.9	Singlet	Pyridine C-3, C-5	122 - 128
-OCH ₃	3.4 - 3.6	Singlet	-CH ₂ -	75 - 80

||| -OCH₃ | 58 - 60 |

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. The most prominent feature will be a strong, sharp absorption band for the carbonyl (C=O) stretch, expected in the range of 1690-1710 cm⁻¹, characteristic of an aromatic ketone.[5] Other key absorptions include C-H stretches from the aromatic pyridine ring (around 3050-3100 cm⁻¹) and aliphatic groups (2850-3000 cm⁻¹), C-O stretching from the ether linkage (1080-1150 cm⁻¹), and C=N/C=C stretching vibrations from the pyridine ring (1400-1600 cm⁻¹).[6]

1.2.3. Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 151. Key fragmentation patterns would likely involve α -cleavage on either side of the carbonyl group.

This would lead to characteristic fragments such as the pyridinoyl cation ($m/z = 106$) and the methoxymethyl cation ($m/z = 45$), providing definitive structural confirmation.[5]

Synthesis and Purification

The synthesis of 2-pyridyl ketones is a well-established area of organic chemistry. A highly effective and common strategy involves the organometallic route, specifically the reaction of an organolithium species with a suitable acylating agent.[7] This approach offers high yields and good functional group tolerance.

Recommended Synthetic Protocol: Lithiation-Acylation Pathway

This protocol describes a two-step process starting from commercially available 2-bromopyridine. The causality behind this choice is the reliability of bromine-lithium exchange to generate the nucleophilic 2-lithiopyridine intermediate in a regioselective manner.

Step 1: Generation of 2-Lithiopyridine

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF).
- Cool the flask to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- Add 2-bromopyridine (1.0 eq) to the flask.
- Slowly add n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at $-78\text{ }^{\circ}\text{C}$.
- Stir the resulting solution at $-78\text{ }^{\circ}\text{C}$ for 1 hour to ensure complete formation of the 2-lithiopyridine intermediate.

Step 2: Acylation with a Methoxyacetylating Agent

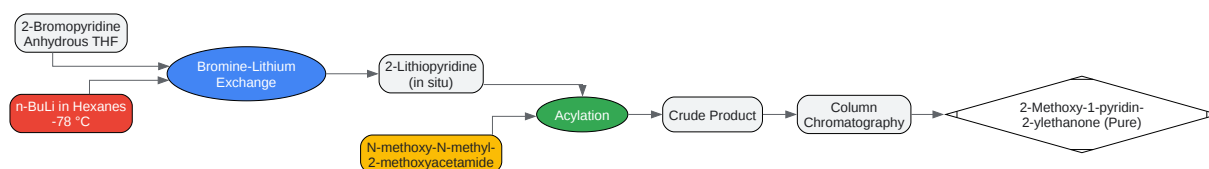
- In a separate flame-dried flask, prepare a solution of N-methoxy-N-methyl-2-methoxyacetamide (Weinreb amide, 1.2 eq) in anhydrous THF. The choice of a Weinreb

amide is strategic as it prevents over-addition to the carbonyl, a common side reaction with more reactive acylating agents, thus ensuring a clean conversion to the ketone.

- Add the Weinreb amide solution dropwise to the 2-lithiopyridine solution at $-78\text{ }^{\circ}\text{C}$.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.

Purification

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the collected fractions should be assessed by thin-layer chromatography (TLC) to yield the final product as a pure oil or solid.



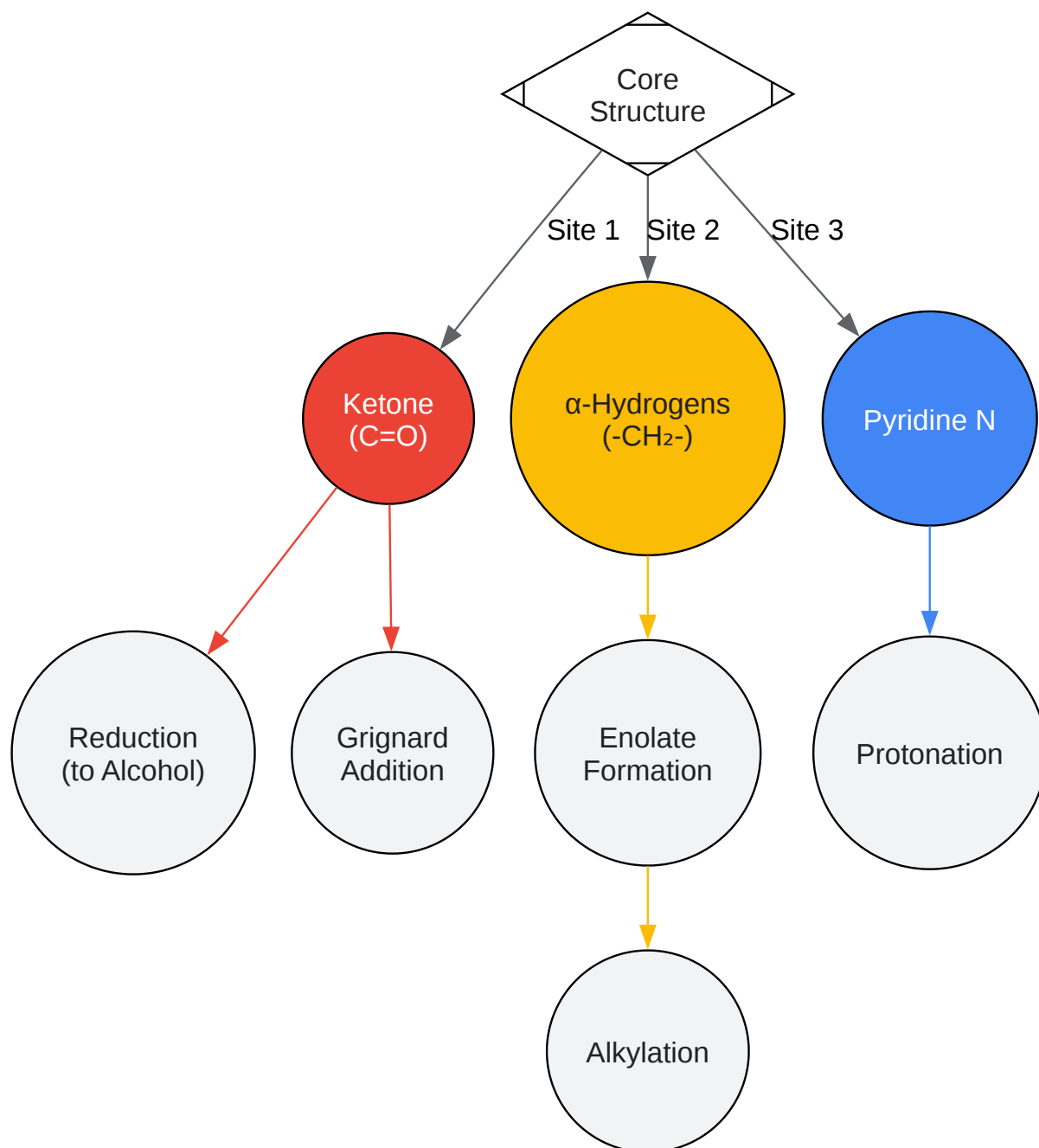
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Caption: Synthetic workflow for **2-Methoxy-1-pyridin-2-ylethanone**.

Chemical Reactivity and Mechanistic Considerations

The reactivity of **2-Methoxy-1-pyridin-2-ylethanone** is governed by its three primary functional components: the ketone carbonyl group, the α -hydrogens on the methylene bridge, and the pyridine ring.

- **Carbonyl Group Reactivity:** The ketone is susceptible to nucleophilic attack. This allows for a range of transformations, including:
 - **Reduction:** Reduction with agents like sodium borohydride (NaBH_4) will yield the corresponding secondary alcohol, 2-methoxy-1-(pyridin-2-yl)ethanol, a valuable chiral building block.
 - **Grignard/Organolithium Addition:** Reaction with organometallic reagents can be used to generate tertiary alcohols.
 - **Imination:** Condensation with primary amines can form imines (Schiff bases), which are important intermediates for further functionalization.^[8]
- **Alpha-Hydrogen Acidity:** The hydrogens on the carbon adjacent to the carbonyl group (α -hydrogens) are acidic and can be removed by a base to form an enolate.^[9] This enolate can then act as a nucleophile in reactions such as aldol condensations or α -alkylations, enabling the construction of more complex carbon skeletons.^[9]
- **Pyridine Ring Reactivity:** The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It also directs electrophilic aromatic substitution to the 3- and 5-positions, although the ring is generally deactivated towards this type of reaction compared to benzene.



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Caption: Key reactive sites of **2-Methoxy-1-pyridin-2-ylethanone**.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activities for **2-Methoxy-1-pyridin-2-ylethanone** are not extensively documented, its structural class, the 2-pyridones and related pyridyl ketones, are considered "privileged scaffolds" in medicinal chemistry.[10][11] These structures are frequently found in bioactive natural products and FDA-approved drugs.[1]

The 2-pyridone motif, a tautomeric form of 2-hydroxypyridine, is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] The structural similarity of **2-Methoxy-1-pyridin-2-ylethanone** to these scaffolds suggests its potential as a key intermediate for the synthesis of novel therapeutic agents.

Potential Research Applications:

- **Scaffold for Library Synthesis:** Its multiple reactive sites make it an ideal starting point for creating diverse chemical libraries for high-throughput screening against various biological targets.
- **Kinase Inhibitor Development:** The pyridine ring is a well-known hinge-binding motif in many kinase inhibitors.[12] Derivatives of this molecule could be explored as potential inhibitors of protein kinases involved in cancer and inflammatory diseases.
- **Metal-Binding Ligands:** The 2-pyridyl ketone moiety is an effective chelating ligand for various metal ions, which can be exploited in the design of metal-based drugs or catalytic systems.[13]

Conclusion

2-Methoxy-1-pyridin-2-ylethanone is a versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable spectroscopic profile, and accessible synthetic routes make it an attractive starting material for researchers. The compound's inherent reactivity, stemming from its ketone, α -methylene, and pyridine functionalities, offers numerous avenues for structural modification. Given the established biological importance of the broader 2-pyridyl ketone and 2-pyridone families, **2-Methoxy-1-pyridin-2-ylethanone** represents a promising scaffold for the development of next-

generation therapeutics. This guide serves as a foundational resource to facilitate and inspire its application in advancing chemical and biomedical research.

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